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Introduction

Paxillin is a 68 kDa multi-domain scaffold protein that is a critical component of focal
adhesions, the cellular structures that mediate adhesion between the cell and the extracellular
matrix. As a central player in cell adhesion, migration, and signaling, the function of paxillin is
intricately regulated by a variety of post-translational modifications (PTMs). These modifications
act as molecular switches, modulating paxillin's conformation, protein-protein interactions, and
subcellular localization, thereby fine-tuning its role in cellular processes. Dysregulation of
paxillin PTMs has been implicated in numerous pathologies, including cancer progression and
metastasis, making it an attractive target for therapeutic intervention. This technical guide
provides a comprehensive overview of the major PTMs of paxillin, with a focus on
phosphorylation, ubiquitination, and acetylation. It includes quantitative data, detailed
experimental protocols, and signaling pathway diagrams to serve as a valuable resource for
researchers in the field.

Phosphorylation

Phosphorylation is the most extensively studied PTM of paxillin, occurring on tyrosine, serine,
and threonine residues. The phosphorylation state of paxillin is dynamically regulated by a
host of kinases and phosphatases, and it plays a pivotal role in regulating focal adhesion
turnover and cell migration.
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Quantitative Data on Paxillin Phosphorylation

The stoichiometry of paxillin tyrosine phosphorylation can be as high as 20-30% during
cellular events associated with cell adhesion.[1] The phosphorylation status of specific residues
is highly dynamic and changes in response to various stimuli.
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Signaling Pathways Involving Paxillin Phosphorylation

Integrin engagement with the extracellular matrix recruits and activates Focal Adhesion Kinase
(FAK), which in turn recruits and activates Src kinase. The FAK/Src complex then
phosphorylates paxillin on key tyrosine residues, notably Y31 and Y118. This creates docking
sites for adaptor proteins like Crk, leading to the activation of Rac GTPase and subsequent
cytoskeletal rearrangements required for cell migration.
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FAK/Src signaling to paxillin phosphorylation.
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The Extracellular signal-regulated kinase (ERK) is another key kinase that phosphorylates
paxillin. Growth factor signaling can lead to the activation of the Ras-Raf-MEK-ERK cascade.
Activated ERK can then phosphorylate paxillin on serine residues, such as S126, which can
lead to the disassembly of focal adhesions and promote cell motility.
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ERK signaling to paxillin phosphorylation.
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Ubiquitination

Ubiquitination is a PTM where ubiquitin, a small regulatory protein, is attached to a substrate
protein. This can target the protein for degradation by the proteasome or alter its function and
localization. Paxillin ubiquitination is an emerging area of research with important implications
for cell migration.

Quantitative Data on Paxillin Ubiquitination

Quantitative data on paxillin ubiquitination is still emerging. However, it is known that the E3
ligase RNF5 can mediate the ubiquitination of paxillin, leading to a decrease in its localization
to focal adhesions and an inhibition of cell motility.[9]

o . Deubiquitinase Functional Key
Modification E3 Ligase(s)
(s) (DUBs) Consequence References

RNF5-mediated
ubiquitination
promotes a
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RNF5, XRNF185  To be identified ) [319]
n focal adhesions,
and inhibits cell
motility.[9]
Phosphorylation
of S188/S190
protects against

ubiquitination.[3]

Crosstalk between Phosphorylation and Ubiquitination

There is evidence of crosstalk between phosphorylation and ubiquitination in the regulation of
paxillin. For instance, the phosphorylation of paxillin on serines 188 and 190 has been shown
to protect it from proteasome-dependent degradation, suggesting that phosphorylation can
inhibit ubiquitination.[3]
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Crosstalk between paxillin phosphorylation and ubiquitination.

Acetylation

Acetylation, the addition of an acetyl group, is another PTM that can affect paxillin's function,
albeit indirectly.

Paxillin's Role in Regulating Microtubule Acetylation

Paxillin has been shown to regulate the acetylation of microtubules by inhibiting the activity of
histone deacetylase 6 (HDACSG).[10][11] This regulation of microtubule acetylation is important
for Golgi organization and polarized cell migration.[10][11]

. Functional
Regulatory Role Interacting Partner Key References
Consequence

Promotes microtubule
acetylation, which is
HDACG6 important for Golgi [10][11]

integrity and polarized

Inhibition of

Deacetylation

cell migration.

SUMOylation

SUMOylation is a PTM involving the covalent attachment of a Small Ubiquitin-like Modifier
(SUMO) protein. Currently, there is no direct evidence of paxillin itself being SUMOylated.
However, paxillin phosphorylation can be regulated by upstream SUMOylated proteins. For
example, SUMOylation of the tyrosine kinase PYK2 enhances its activity, leading to increased
phosphorylation of downstream targets, including paxillin.[12]
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Experimental Protocols
General Workflow for Studying Paxillin PTMs

A typical workflow for investigating the post-translational modification of paxillin involves a

combination of biochemical, molecular, and cell biological techniques.
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General experimental workflow for studying paxillin PTMs.

Detailed Methodologies

This protocol is for the enrichment of paxillin from cell lysates and subsequent detection by

western blotting, which can be adapted to detect specific PTMs using modification-specific

antibodies.

Materials:

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

Anti-paxillin antibody for immunoprecipitation.

Protein A/G magnetic beads or agarose beads.

Wash buffer (e.g., lysis buffer with lower detergent concentration).

Elution buffer (e.g., Laemmli sample buffer).

Primary antibodies for western blotting (e.g., anti-phospho-paxillin, anti-ubiquitin).

HRP-conjugated secondary antibodies.

Chemiluminescent substrate.

Protocol:

Culture and treat cells as required for your experiment.

Wash cells with ice-cold PBS and lyse with supplemented lysis buffer on ice for 30 minutes.

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

Incubate the pre-cleared lysate with the anti-paxillin antibody overnight at 4°C with gentle
rotation.

© 2025 BenchChem. All rights reserved. 11/16 Tech Support


https://www.benchchem.com/product/b1203293?utm_src=pdf-body
https://www.benchchem.com/product/b1203293?utm_src=pdf-body
https://www.benchchem.com/product/b1203293?utm_src=pdf-body
https://www.benchchem.com/product/b1203293?utm_src=pdf-body
https://www.benchchem.com/product/b1203293?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1203293?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.
e Wash the beads 3-5 times with wash buffer.
» Elute the protein by boiling the beads in Laemmli sample buffer for 5-10 minutes.

o Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and perform western
blotting with the desired primary and secondary antibodies.

 Visualize the protein bands using a chemiluminescent substrate and an imaging system.

This method provides a high-throughput and unbiased approach to identify and quantify PTM
sites on paxillin.

Materials:
o Immunoprecipitated paxillin (on-beads).
e Reduction and alkylation reagents (DTT and iodoacetamide).
o Trypsin or other suitable protease.
e LC-MS/MS system.
o Database search software (e.g., MaxQuant, Proteome Discoverer).
Protocol:
o Perform immunoprecipitation of paxillin as described above.
e Wash the beads extensively to remove contaminants.
e On-bead digestion:
o Resuspend the beads in a digestion buffer.
o Reduce disulfide bonds with DTT.

o Alkylate cysteine residues with iodoacetamide.
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o Digest the protein with trypsin overnight at 37°C.

o Collect the supernatant containing the peptides.
» (Optional) Enrich for specific PTMs (e.g., phosphopeptide enrichment using TiO2 or IMAC).
e Analyze the peptides by LC-MS/MS.

o Search the resulting data against a protein database to identify peptides and their
modifications. The mass shift corresponding to the PTM will be detected (e.g., +79.966 Da
for phosphorylation).

This assay is used to determine if a specific kinase can directly phosphorylate paxillin.
Materials:

o Recombinant purified paxillin (substrate).

e Recombinant active kinase (e.g., FAK, Src).

» Kinase reaction buffer.

o ATP (can be radiolabeled [y-32P]ATP for autoradiography or "cold" ATP for detection by
western blot with a phospho-specific antibody).

Protocol:

Set up the kinase reaction by combining recombinant paxillin, active kinase, and kinase
buffer in a microcentrifuge tube.

Initiate the reaction by adding ATP.

Incubate at 30°C for a specified time (e.g., 30 minutes).

Stop the reaction by adding Laemmli sample buffer.

Analyze the reaction products by SDS-PAGE followed by autoradiography (if using
radiolabeled ATP) or western blotting with a phospho-specific antibody.
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This assay determines if an E3 ligase can ubiquitinate paxillin.

Materials:

Recombinant purified paxillin (substrate).

Recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase (e.g., RNF5).[7]

Ubiquitin.

Ubiquitination reaction buffer.
o ATP.
Protocol:

» Combine E1, E2, ubiquitin, and ATP in the reaction buffer and incubate to charge the E2 with
ubiquitin.

e Add recombinant paxillin and the E3 ligase to the reaction mixture.[7]
 Incubate at 37°C for 1-2 hours.
o Stop the reaction with Laemmli sample buffer.

e Analyze the products by SDS-PAGE and western blotting with an anti-paxillin or anti-
ubiquitin antibody. A ladder of higher molecular weight bands indicates polyubiquitination.

Conclusion

The post-translational modification of paxillin is a complex and dynamic process that is central
to the regulation of cell adhesion, migration, and signaling. Phosphorylation is a key regulatory
mechanism, with specific tyrosine and serine/threonine residues acting as signaling hubs.
Ubiquitination and acetylation are emerging as important additional layers of regulation. A
thorough understanding of these PTMs and their interplay is crucial for deciphering the intricate
mechanisms of cell motility and for the development of novel therapeutic strategies targeting
diseases characterized by aberrant cell migration, such as cancer. This guide provides a
foundational resource for researchers to explore the multifaceted world of paxillin PTMs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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